BRAF V600E Kinase Inhibition: Compound 5r vs. Vemurafenib – Comparable Potency with an Alkyne-Linker Differentiating Scaffold
In a biochemical TR-FRET assay, Compound 5r inhibited BRAF V600E kinase with an IC50 of 0.10 ± 0.01 µM . This potency is within 2.5-fold of the FDA-approved BRAF inhibitor vemurafenib (IC50 = 0.04 ± 0.004 µM) but is achieved with a completely distinct pyrazole–acetamide–alkyne scaffold that avoids the sulfonamide-based hinge-binding motif characteristic of vemurafenib [1]. This structural divergence is critical because it suggests Compound 5r engages the kinase in a distinct binding mode, potentially circumventing resistance mechanisms that emerge against type I inhibitors [1].
| Evidence Dimension | BRAF V600E kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.10 ± 0.01 µM |
| Comparator Or Baseline | Vemurafenib, 0.04 ± 0.004 µM |
| Quantified Difference | 2.5-fold higher IC50 vs. vemurafenib; entirely non-sulfonamide chemotype |
| Conditions | TR-FRET assay with recombinant BRAF V600E, ATP, and MEK1 substrate (90 min reaction) as per published kinase protocol . |
Why This Matters
Procuring Compound 5r provides a comparator tool with BRAF V600E potency in the same order of magnitude as the clinical standard, but with a chemically orthogonal scaffold, enabling resistance-profiling studies and next-generation inhibitor design.
- [1] Wang C-R et al. (2018) Fig. 1: Binding mode of 5r in BRAF V600E active site (PDB 4XV9). View Source
